3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid
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Description
3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid is a useful research compound. Its molecular formula is C17H21NO6 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Lignin Acidolysis and Model Compound Analysis
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 6 A Review
discusses the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. This research could be relevant as it involves complex organic compounds and their reactions under specific conditions, highlighting the importance of understanding chemical reactions in the degradation and utilization of lignin, a major component of plant biomass. The study suggests that the presence of specific functional groups influences the mechanism of bond cleavage, which could be pertinent to understanding the reactivity of complex compounds like the one (T. Yokoyama, 2015).
Synthetic Approaches for Heterocyclic Compounds
SYNTHETIC UTILITIES OF O-PHENYLENEDIAMINES SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO〔1,5〕DIAZEPINES
reviews methods for synthesizing various heterocyclic compounds, emphasizing the wide-ranging applications of these methodologies in producing compounds with significant biological activities. This underscores the versatility of heterocyclic chemistry in synthesizing complex molecules that can serve various scientific and therapeutic purposes (M. Ibrahim, 2011).
Exploration of Azelaic Acid
Although Azelaic acid. A review of its pharmacological properties and therapeutic efficacy in acne and hyperpigmentary skin disorders primarily focuses on azelaic acid's applications in dermatology, it highlights the broader potential of dicarboxylic acids in pharmacology. Given the structural complexity of the requested compound, insights into azelaic acid's mechanisms may offer a foundational understanding of how similar compounds could interact with biological systems (A. Fitton & K. Goa, 1991).
Antioxidant Capacity and Chemical Analysis
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways delves into the antioxidant capacity of compounds, an area that could be relevant when considering the biological activities of complex organic molecules. Understanding the antioxidant mechanisms can be crucial for developing new compounds with potential health benefits (I. Ilyasov et al., 2020).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c19-16(20)10-13(12-1-2-14-15(9-12)22-11-21-14)18-5-3-17(4-6-18)23-7-8-24-17/h1-2,9,13H,3-8,10-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIDUHPIMJZCRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(CC(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151185 |
Source
|
Record name | β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-92-8 |
Source
|
Record name | β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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